6-溴-N-[2-(2,6-二氧代哌啶-3-基)-1,3-二氧代-2,3-二氢-1H-异吲哚-4-基]己酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide” is a compound that has been synthesized from 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . It is a derivative of pomalidomide linked with diphenylcarbamide . Some of these compounds have shown the ability to suppress indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .
Synthesis Analysis
The synthesis of this compound involves several step reactions of substitution, click reaction, and addition reaction . The raw material used is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione .
Molecular Structure Analysis
The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS . The MS (ESI) m/z value is 779 [M + H]+ .
Chemical Reactions Analysis
The compound is synthesized through several step reactions of substitution, click reaction, and addition reaction . The detailed operation involves the reaction of 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) to form an intermediate compound. This intermediate compound then reacts with 3-ethynylaniline or 4-ethynylaniline to form the final compound .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 450.28 . The 1H NMR and 13C NMR values have been reported .
科学研究应用
合成和结构分析
研究重点关注与沙利度胺在结构上相关的化合物的合成和结构分析,包括邻苯二甲酰亚胺和二氧代哌啶的衍生物。这些研究对于理解这些化合物的化学性质和潜在的生物活性至关重要。例如,合成了在邻苯二甲酰亚胺或 2,6-二氧代哌啶部分与沙利度胺不同的化合物,并测试了它们的生物活性,突出了结构修饰在确定此类分子的活性中的重要性 (Helm 等,1981)。
与生物靶标的相互作用
研究还探讨了类似化合物如何与生物靶标(如酶和蛋白质)相互作用。例如,牛血清白蛋白与沙利度胺的亲脂衍生物的相互作用(与本化合物在结构上相似)使用多光谱法和分子对接进行了研究 (Wani 等,2017)。这些相互作用对于了解潜在治疗剂的药代动力学和药效学至关重要。
潜在的治疗效果
多项研究调查了与 6-溴-N-[2-(2,6-二氧代哌啶-3-基)-1,3-二氧代-2,3-二氢-1H-异吲哚-4-基]己酰胺相关的化合物的治疗潜力。例如,沙利度胺衍生物已被评估其抗炎活性,对母体分子的修饰显示出对 TNF-α 和 IL-6 表达的不同影响 (Tang 等,2018)。此类研究对于开发新的抗银屑病药物和其他治疗药物至关重要。
作用机制
Target of Action
The primary target of this compound is the E3 ubiquitin ligase . E3 ligase is a key component of the ubiquitin-proteasome system, which is responsible for protein degradation in cells. It recognizes and binds to specific proteins, marking them for degradation by the proteasome .
Mode of Action
The compound acts as an activator of E3 ligase . It binds to the E3 ligase, enhancing its ability to ubiquitinate target proteins . This ubiquitination signals the proteasome to degrade the marked proteins .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway . By activating E3 ligase, it increases the ubiquitination and subsequent degradation of target proteins . This can influence various cellular processes, depending on the specific proteins being degraded.
Pharmacokinetics
Like other similar compounds, its bioavailability, distribution, metabolism, and excretion would be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The action of this compound leads to the degradation of specific target proteins . This can have various molecular and cellular effects, depending on the functions of the degraded proteins. For example, if the target proteins are involved in cell growth or survival, their degradation could potentially inhibit cell proliferation or induce cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the cellular environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells
属性
CAS 编号 |
2227423-38-1 |
---|---|
分子式 |
C19H20BrN3O5 |
分子量 |
450.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。